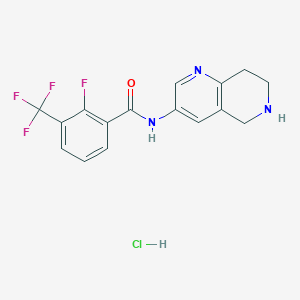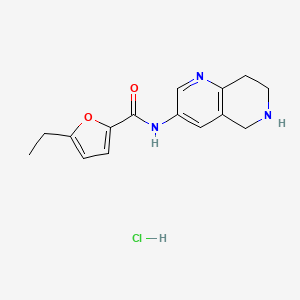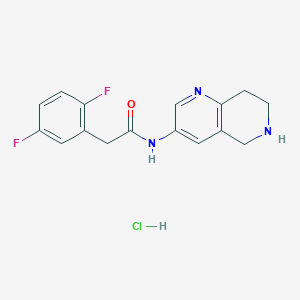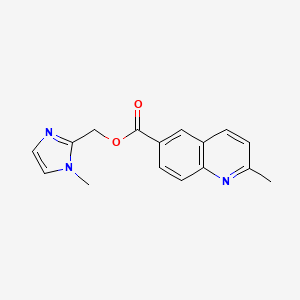![molecular formula C20H20N4O B7641304 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one](/img/structure/B7641304.png)
2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one, also known as MPMD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPMD belongs to the class of isoquinolones, which are known for their diverse biological activities. In recent years, MPMD has been extensively studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-kB pathway. This compound has also been shown to interact with various proteins, including cyclin-dependent kinase 2, glycogen synthase kinase 3 beta, and heat shock protein 90.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes, including p21, Bax, and caspase-3. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation by regulating the expression of various antioxidant enzymes, including superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one is its diverse biological activity, which makes it a promising candidate for the treatment of various diseases. This compound is also relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one. One potential direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more potent and selective analogs. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound, which could provide important information for the development of therapeutic strategies. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one involves a multi-step process, starting from the reaction of 2-methyl-4-nitrophenol with ethyl acetoacetate. The resulting compound is then reacted with 1-phenyl-3-methyl-5-pyrazolone to form the key intermediate. This intermediate is then reacted with N-methyl-N-[(2-chloroethyl)phenylmethyl]amine to obtain this compound.
Applications De Recherche Scientifique
2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid-beta plaques, which are known to be a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23-11-9-15-7-8-16(13-19(15)20(23)25)21-14-17-10-12-24(22-17)18-5-3-2-4-6-18/h2-8,10,12-13,21H,9,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYGTZVLIGMFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)NCC3=NN(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-methylpyrazol-4-yl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]propan-1-amine](/img/structure/B7641226.png)
![N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B7641229.png)

![N-[(1-butyltetrazol-5-yl)methyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B7641254.png)
![7-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7641256.png)
![4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7641271.png)
![3-[2-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl-methylamino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7641274.png)

![3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine](/img/structure/B7641281.png)
![N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641288.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641312.png)
![2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B7641318.png)
